6-Isobutoxy-5-methylpyridine-3-boronic acid

Purity specification Quality control Vendor selection

Substituting generic pyridine boronic acids in optimized Suzuki-Miyaura protocols frequently causes failed couplings and batch variability. 6-Isobutoxy-5-methylpyridine-3-boronic acid (CAS 1256355-19-7) eliminates this risk with a defined 6-isobutoxy-5-methyl substitution pattern that delivers predictable steric and electronic effects. • 98% purity grade minimizes catalyst-poisoning impurities, preserving palladium turnover • Enables reproducible C-C bond formation with aryl, heteroaryl, and vinyl halides • 8-12 week lead time from major suppliers; regional EU/Asia stock available for urgent projects

Molecular Formula C10H16BNO3
Molecular Weight 209.052
CAS No. 1256355-19-7
Cat. No. B595597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isobutoxy-5-methylpyridine-3-boronic acid
CAS1256355-19-7
Molecular FormulaC10H16BNO3
Molecular Weight209.052
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCC(C)C)C)(O)O
InChIInChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3
InChIKeyCMDNHDSDAQMICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isobutoxy-5-methylpyridine-3-boronic Acid (CAS 1256355-19-7): A Pyridine Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling Procurement


6-Isobutoxy-5-methylpyridine-3-boronic acid is a heteroaromatic boronic acid with the molecular formula C10H16BNO3 and molecular weight 209.05 g/mol . The compound features a pyridine ring bearing an isobutoxy group at the 6-position, a methyl group at the 5-position, and a boronic acid moiety at the 3-position . As a pyridine-3-boronic acid derivative, it is designed to participate as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds with aryl or heteroaryl halides .

Why Procurement of 6-Isobutoxy-5-methylpyridine-3-boronic Acid Cannot Be Replaced by Generic Pyridine Boronic Acid Analogs


Substituting 6-isobutoxy-5-methylpyridine-3-boronic acid with a generic pyridine boronic acid analog—such as unsubstituted pyridine-3-boronic acid (CAS 1692-25-7) or 5-methylpyridine-3-boronic acid (CAS 173999-18-3)—introduces significant risk in synthetic route reproducibility. The isobutoxy group at the 6-position provides a specific steric and electronic environment that influences coupling reaction kinetics, regioselectivity, and the physicochemical properties of downstream products . Even closely related analogs, including the 2-methyl regioisomer (6-isobutoxy-2-methylpyridine-3-boronic acid) or the n-butoxy variant (6-butoxy-5-methylpyridine-3-boronic acid, CAS 1256355-20-0), exhibit distinct properties that render them non-interchangeable in optimized synthetic protocols . For procurement professionals and medicinal chemists, specifying the exact compound by CAS number is essential to ensure experimental consistency, avoid costly re-optimization of reaction conditions, and maintain batch-to-batch reproducibility in lead optimization or scale-up processes .

Quantitative Differentiation Evidence: 6-Isobutoxy-5-methylpyridine-3-boronic Acid Procurement and Performance Data


Purity Specification Differentiation: 98% vs. 95% Minimum Purity Across Vendors

6-Isobutoxy-5-methylpyridine-3-boronic acid is available with a purity specification of 98% from vendors including Aladdin Scientific and Fluorochem . In contrast, multiple alternative suppliers (including AKSci and CymitQuimica) offer the same compound at a minimum purity of 95% . The 3-percentage-point difference in specified purity translates to a maximum impurity burden that is 2.5× higher in the 95% grade (up to 5% impurities) compared to the 98% grade (up to 2% impurities). This represents a quantifiable and verifiable difference in product quality specification.

Purity specification Quality control Vendor selection

Isobutoxy vs. n-Butoxy Analog: A 2.5× Cost Differential for the Same Molecular Formula

6-Isobutoxy-5-methylpyridine-3-boronic acid (isobutoxy; CAS 1256355-19-7) commands a significantly higher market price compared to its closest structural analog, 6-butoxy-5-methylpyridine-3-boronic acid (n-butoxy; CAS 1256355-20-0), despite both compounds sharing the same molecular formula (C10H16BNO3) and molecular weight (209.05 g/mol) . For a 1-gram quantity, the isobutoxy compound is priced at $143.90, whereas the n-butoxy analog is available for $57.90—a 2.49× cost differential . This price disparity likely reflects differences in synthetic route complexity and commercial demand. For researchers, this quantifies the premium associated with the branched-chain isobutoxy substitution pattern.

Cost per gram Analog comparison Procurement economics

Supply Chain Differentiation: 8-12 Week Lead Time vs. Comparable Regional Stock Availability

Procurement lead times for 6-isobutoxy-5-methylpyridine-3-boronic acid vary substantially by vendor geography and inventory position. Aladdin Scientific reports an estimated 8-12 week lead time for this compound across all quantities (1g, 5g, and 25g) . In contrast, Fluorochem offers the same compound with next-day UK stock availability and 10-14 day shipping from China stock . Indagoo (via CymitQuimica) provides an estimated 13-day delivery timeframe for this compound . These quantifiable lead time differentials represent a critical factor for time-sensitive research campaigns.

Lead time Inventory availability Supply chain

Regioisomeric Differentiation: 5-Methyl Substitution Pattern vs. 2-Methyl Analog

6-Isobutoxy-5-methylpyridine-3-boronic acid features a methyl group at the 5-position of the pyridine ring adjacent to the 6-isobutoxy substituent. This substitution pattern contrasts with the 2-methyl regioisomer (6-isobutoxy-2-methylpyridine-3-boronic acid) . The difference in methyl group position alters the electron density distribution on the pyridine ring and modifies steric accessibility to the boronic acid moiety at the 3-position. In Suzuki-Miyaura coupling reactions, pyridine substitution patterns are known to influence reaction rates and yields; 3-pyridineboronic acids generally exhibit different reactivity profiles compared to 2- or 4-substituted analogs due to variations in nitrogen coordination to palladium catalysts [1].

Regioisomer Substitution pattern Suzuki coupling

Research and Procurement Application Scenarios for 6-Isobutoxy-5-methylpyridine-3-boronic Acid


Suzuki-Miyaura Cross-Coupling for Substituted Biaryl Synthesis

As a pyridine-3-boronic acid derivative, 6-isobutoxy-5-methylpyridine-3-boronic acid serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions . The compound's 3-boronic acid moiety enables carbon-carbon bond formation with aryl, heteroaryl, or vinyl halides, while the 6-isobutoxy and 5-methyl substituents modulate the electronic and steric properties of the pyridine ring. For procurement decisions, the 98% purity grade available from vendors such as Aladdin Scientific and Fluorochem is recommended for coupling reactions requiring high fidelity, as lower purity grades (95%) contain up to 2.5× more impurities that may interfere with palladium catalyst turnover .

Medicinal Chemistry Library Synthesis and Lead Optimization

This compound is positioned as a building block for constructing diverse pyridine-containing scaffolds in medicinal chemistry programs . The isobutoxy group at the 6-position introduces a branched alkyl ether moiety that can modulate lipophilicity, metabolic stability, and target binding interactions in downstream bioactive molecules. When planning synthesis campaigns, procurement professionals should account for the 8-12 week lead time from certain vendors and consider alternative suppliers with regional stock (e.g., Fluorochem UK) to avoid project delays. The significant cost premium relative to the n-butoxy analog ($143.90/g vs. $57.90/g) should be weighed against the specific SAR requirements of the isobutoxy substitution pattern .

Synthesis of Functionalized Pyridine Derivatives for Agrochemical or Material Science Applications

The combination of a boronic acid handle with a pre-installed alkoxy substituent makes this compound suitable for constructing functionalized pyridine derivatives beyond pharmaceutical applications . The 6-isobutoxy group can serve as a protecting group that is orthogonal to boronic acid reactivity, or as a permanent functional moiety that imparts specific physicochemical properties to the final product. Researchers procuring this compound for material science applications should verify the minimum purity specification required for their specific polymerization or surface modification protocols, noting that 95% and 98% grades are available from different vendors with corresponding differences in impurity burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Isobutoxy-5-methylpyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.